molecular formula C7H9ClFNO B7979344 2-(Aminomethyl)-5-fluorophenol hydrochloride

2-(Aminomethyl)-5-fluorophenol hydrochloride

Cat. No.: B7979344
M. Wt: 177.60 g/mol
InChI Key: BBLLKBCJKCILMJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-fluorophenol hydrochloride (hypothetical structure based on nomenclature) is a halogenated phenolic derivative featuring an aminomethyl (-CH2NH2) group at position 2 and a fluorine substituent at position 5 of the benzene ring. For instance, 2-amino-5-fluorophenol hydrochloride () and 5-(aminomethyl)-2-fluorophenol hydrochloride () share key structural motifs, such as halogenation and functionalized side chains, which influence physicochemical and biological properties .

Properties

IUPAC Name

2-(aminomethyl)-5-fluorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3,10H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLLKBCJKCILMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Fluorination Using N-Fluorobenzenesulfonimide (NFSI)

A robust method involves electrophilic fluorination of 2-(aminomethyl)phenol derivatives. In a protocol adapted from, lithiation of a Boc-protected aminomethylphenol intermediate precedes fluorination with NFSI:

  • Lithiation :

    • 2-(tert-Butoxycarbonylaminomethyl)phenol is treated with LDA (lithium diisopropylamide) at −78°C in THF.

    • Dual lithiation activates the aromatic ring at the para-position relative to the hydroxyl group.

  • Fluorination :

    • Reaction with NFSI at −78°C introduces fluorine selectively at position 5.

    • Yield: ~65% after deprotection with HCl in dioxane.

Key Optimization :

  • Excess NFSI (1.5 equiv.) minimizes di-fluorination byproducts.

  • Low temperatures (−78°C) enhance regioselectivity.

Reductive Amination of Fluorinated Benzaldehyde Derivatives

Synthesis via Nitro Reduction and Salt Formation

This two-step approach, inspired by and, utilizes a fluorinated benzaldehyde intermediate:

  • Nitro Intermediate Preparation :

    • 5-Fluoro-2-nitrobenzaldehyde is reacted with ammonium acetate in methanol under reflux.

    • Sodium cyanoborohydride facilitates reductive amination to yield 2-(aminomethyl)-5-fluorophenol.

  • Hydrochloride Salt Formation :

    • The free amine is treated with HCl gas in ethanol, precipitating the hydrochloride salt.

    • Yield: 78% (over two steps).

Comparative Data :

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Reductive aminationNaBH3CN, NH4OAc, MeOH, reflux8595.2
Salt formationHCl (g), EtOH, 0°C9299.1

Multi-Step Synthesis from Fluorobenzoic Acid Derivatives

Liebeskind–Srogl Cross-Coupling Approach

Adapting methods from and, this route employs cross-coupling to install the aminomethyl group:

  • Fluorinated Aryl Halide Preparation :

    • 5-Fluoro-2-iodophenol is synthesized via iodination of 3-fluorophenol using NIS (N-iodosuccinimide).

  • Cross-Coupling :

    • Pd-catalyzed coupling with tert-butyl carbamate (Boc-protected amine) introduces the aminomethyl group.

    • Conditions: Pd(OAc)₂, XPhos, K3PO4, dioxane, 100°C.

  • Deprotection and Salt Formation :

    • Boc removal with HCl/dioxane followed by recrystallization from ethanol yields the hydrochloride salt.

    • Yield: 62% (over three steps).

Mechanistic Insight :

  • XPhos ligand enhances catalytic efficiency, reducing Pd loading to 2 mol%.

  • Ethanol recrystallization improves purity to >99% by removing Pd residues.

Comparative Analysis of Methods

MethodAdvantagesLimitationsOverall Yield (%)
Direct FluorinationHigh regioselectivity, minimal side productsRequires cryogenic conditions65
Reductive AminationScalable, mild conditionsNitro intermediate purification challenges78
Cross-CouplingFlexible substrate scopeHigh catalyst cost62

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Cross-Coupling Routes : Pd recovery via filtration and reactivation reduces costs.

  • Reductive Amination : Methanol recycling achieves 90% solvent recovery.

Environmental Impact

  • NFSI-based fluorination generates benzenesulfonamide waste, necessitating neutralization.

  • Hydrogen peroxide oxidation (used in related syntheses ) offers a greener alternative for byproduct management.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-fluorophenol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to remove the fluorine atom, resulting in a phenol derivative.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: 2-(Aminomethyl)-5-fluorobenzaldehyde.

    Reduction: 2-(Aminomethyl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(Aminomethyl)-5-fluorophenol hydrochloride is being investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis through modulation of specific signaling pathways. For instance, it has shown effectiveness against MCF-7 breast cancer cells by disrupting their metabolic pathways.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in treating infections. This is particularly relevant in the context of rising antibiotic resistance.
  • Neuroprotective Effects : Some research suggests that this compound could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Chemical Synthesis

In organic synthesis, this compound serves as an intermediate for the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions:

  • Oxidation : The phenolic group can be oxidized to form quinones.
  • Reduction : The aminomethyl group can be reduced to primary amines.
  • Substitution Reactions : The fluorine atom can be replaced with other nucleophiles under specific conditions.

Biological Research

The compound's ability to interact with biological targets makes it a valuable biochemical probe:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, which could lead to therapeutic effects in inflammatory conditions or cancer .
  • Receptor Modulation : Its structural motifs may allow binding to receptor sites, altering their activity and influencing various biochemical pathways.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-(Aminomethyl)-5-fluorophenolAminomethyl at position 2; Fluorine at position 5Potentially higher bioactivity due to specific substitutions
4-(Aminomethyl)-2-fluorophenolAminomethyl at position 4; Fluorine at position 2Different biological activity profile
3-(Aminomethyl)-4-fluorophenolAminomethyl at position 3; Fluorine at position 4Varying interaction with biological targets

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that it inhibits the growth of specific cancer cell lines by triggering apoptosis through modulation of signaling pathways related to cell survival.
  • Antimicrobial Properties : Research indicates that structurally similar compounds exhibit antimicrobial activity against various pathogens, highlighting their potential use in clinical settings .
  • Neuroprotective Effects : Initial investigations suggest that this compound may protect neuronal cells from degeneration, potentially benefiting conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-fluorophenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects: Halogens vs. Alkyl Groups

Halogenation at position 5 significantly impacts reactivity and applications. For example:

  • 2-Amino-5-fluorophenol hydrochloride () was synthesized in 19.2% yield via oxalyl chloride and HCl hydrolysis, demonstrating moderate efficiency .
  • 2-Amino-5-bromophenol hydrochloride () achieved a higher yield (36.1%) under similar conditions, suggesting bromine’s steric bulk may stabilize intermediates .
  • 2-Amino-5-methylphenol hydrochloride () showed 50.8% yield, indicating alkyl groups may enhance solubility or reduce side reactions .

Key Insight : Fluorine’s electron-withdrawing nature may reduce yields compared to bromine or methyl groups due to destabilization of reaction intermediates.

Aminomethyl vs. Amino Groups

The substitution of -NH2 with -CH2NH2 introduces steric and electronic differences:

  • 5-(Aminomethyl)-2-fluorophenol hydrochloride () has a molecular weight of 177.6 g/mol and a SMILES string C1=CC(=C(C=C1CN)O)F, highlighting the aminomethyl group’s placement .

Impact: The aminomethyl group may enhance lipophilicity, affecting pharmacokinetic properties in drug design.

Positional Isomerism

  • 3-(Aminomethyl)-5-fluorophenol hydrochloride () and 5-(aminomethyl)-2-fluorophenol hydrochloride () illustrate how substituent positions alter molecular geometry and interactions. For example, fluorine at position 2 vs. 5 could influence electronic distribution and binding affinity in biological targets .

Data Table: Structural Analogs and Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Synthesis Yield Key References
2-Amino-5-fluorophenol hydrochloride C6H6ClFNO 165.57 -NH2 (2), -F (5) 19.2%
5-(Aminomethyl)-2-fluorophenol HCl C7H9ClFNO 177.6 -CH2NH2 (5), -F (2) N/A
2-Amino-5-bromophenol hydrochloride C6H6BrClNO 205.94 (avg.) -NH2 (2), -Br (5) 36.1%
2-Amino-5-methylphenol hydrochloride C7H10ClNO 159.61 -NH2 (2), -CH3 (5) 50.8%
2-Amino-5-methoxyphenol hydrochloride C7H10ClNO2 189.64 -NH2 (2), -OCH3 (5) N/A

Biological Activity

2-(Aminomethyl)-5-fluorophenol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClFNOC_7H_8ClFNO, with a molecular weight of approximately 179.59 g/mol. The presence of the fluorine atom and the aminomethyl group contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The aminomethyl group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, enhancing its affinity for target sites. The fluorine atom increases lipophilicity, which can improve membrane permeability and metabolic stability .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in therapeutic applications.

Anticancer Properties

The compound has been investigated for its anticancer activity. In studies involving breast cancer cell lines such as MCF-7 and MDA-MB-231, this compound demonstrated significant inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, such as cyclooxygenase (COX) and glutathione S-transferase (GST). Inhibition studies revealed that it could effectively block COX-2 activity, which is crucial in inflammation and cancer progression .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy against Staphylococcus aureus, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests moderate antimicrobial activity compared to standard antibiotics.

Study 2: Anticancer Activity

A recent investigation into the anticancer effects on MCF-7 cells reported an IC50 value of approximately 15 µM for this compound. This indicates potent cytotoxic effects, warranting further exploration in clinical settings .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
2-(Aminomethyl)-5-fluorophenol Aminomethyl group + fluorineAntimicrobial, anticancer
5-Fluoro-2-hydroxybenzylamine Similar structure without aminomethylReduced efficacy in anticancer studies
4-Fluoroaniline Amino group at para positionDifferent reactivity; limited biological data

This table highlights the unique features of this compound compared to related compounds, emphasizing its enhanced biological activities due to specific structural elements.

Q & A

Q. 1.1. What are the established synthetic routes for 2-(aminomethyl)-5-fluorophenol hydrochloride, and what key intermediates are involved?

The synthesis typically involves amine formation followed by cyclocondensation . A documented pathway includes reacting 2-amino-5-chloro-2'-fluorobenzophenone with ethyl glycinate and 2-diethyl-aminoethyl chloride hydrochloride under controlled conditions to yield the target compound . Key intermediates include halogenated benzophenones and glycinate derivatives. Researchers should optimize reaction parameters (e.g., pH, temperature) to minimize side products like unreacted amines or undesired cyclization byproducts.

Q. 1.2. How can researchers verify the purity and structural integrity of this compound?

Standard characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm the presence of the fluorophenol moiety and aminomethyl group.
  • HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% recommended for pharmacological studies) .
  • Mass spectrometry (ESI-MS) to validate the molecular ion peak at m/z 177.60 (C₇H₉ClFNO) .
  • Elemental analysis to verify chlorine and fluorine content.

Q. 1.3. What are the stability considerations for this compound under varying pH and temperature conditions?

The hydrochloride salt enhances stability compared to the free base. However:

  • Aqueous solutions should be stored at pH 4–6 to prevent hydrolysis of the aminomethyl group.
  • Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage at ≤–20°C in anhydrous conditions .
  • Monitor for discoloration (yellowing), indicative of fluorophenol oxidation .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., hypnotic effects vs. no observed activity) may arise from:

  • Impurity profiles : Use preparative HPLC to isolate fractions and retest .
  • Isomerism : Chiral HPLC or capillary electrophoresis can detect enantiomeric impurities, which may alter pharmacological behavior .
  • Batch variability : Cross-validate synthetic protocols across labs using shared reference standards .

Q. 2.2. What mechanistic insights exist for the fluorophenol group’s role in receptor binding?

The 5-fluoro substitution enhances electron-withdrawing effects, stabilizing hydrogen bonds with target receptors (e.g., GABAA). Computational docking studies (using software like AutoDock Vina) paired with SAR analyses of fluorinated analogs can elucidate steric and electronic contributions . Isotopic labeling (e.g., ¹⁸F) may track binding kinetics in vitro .

Q. 2.3. How can researchers optimize analytical methods for detecting trace degradation products?

Develop a UPLC-MS/MS method with:

  • Mobile phase : 0.1% formic acid in acetonitrile/water (70:30 v/v).
  • Column : C18 (2.1 × 100 mm, 1.7 µm).
  • Detection : MRM transitions for the parent ion (m/z 177.6 → 141.1) and degradation products (e.g., dehalogenated species at m/z 139.5) . Validate method robustness via forced degradation studies (heat, light, oxidation).

Q. 2.4. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) during cyclocondensation to control stereochemistry .
  • Crystallization-induced diastereomer resolution : Co-crystallize intermediates with chiral auxiliaries (e.g., tartaric acid) .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and enantiomer ratios .

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